3-Cyano-4-fluorobenzaldehyde oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-fluoro-5-[(E)-hydroxyiminomethyl]benzonitrile |
InChI |
InChI=1S/C8H5FN2O/c9-8-2-1-6(5-11-12)3-7(8)4-10/h1-3,5,12H/b11-5+ |
InChI Key |
XURKAMDMPSCECA-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)C#N)F |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Cyano 4 Fluorobenzaldehyde Oxime
Direct Synthesis Approaches for 3-Cyano-4-fluorobenzaldehyde Oxime
The principal method for the synthesis of this compound involves the direct reaction of the parent aldehyde with a hydroxylamine (B1172632) derivative. This approach is a classic example of condensation chemistry, a fundamental transformation in organic synthesis.
Condensation Reactions with Hydroxylamine Derivatives
The formation of this compound is achieved through the condensation of 3-Cyano-4-fluorobenzaldehyde with hydroxylamine. byjus.com This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. niscpr.res.in The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding oxime. byjus.com
The efficiency of oxime formation is influenced by several factors, including the choice of solvent, base, and reaction temperature. A general procedure involves dissolving the aldehyde in an aqueous or alcoholic solvent, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate (B1210297). niscpr.res.in The reaction mixture is then heated, often to around 80°C, to drive the reaction to completion. niscpr.res.in Yields for the synthesis of various benzaldehyde (B42025) oximes using this method are typically high, often ranging from 81% to 89%. niscpr.res.in Alternative methods, such as using oxalic acid as a catalyst in acetonitrile, have also been reported to give excellent yields of aldoximes, generally between 90-95%. orientjchem.org The reaction time can vary from approximately 55 to 90 minutes depending on the specific substrate. orientjchem.org
For a clearer understanding, the following table summarizes typical reaction conditions for the synthesis of benzaldehyde oximes.
| Aldehyde | Reagents | Solvent | Conditions | Yield | Reference |
| Substituted Benzaldehydes | Hydroxylamine hydrochloride, Sodium acetate | Water | 80°C, 2 h | 81-89% | niscpr.res.in |
| Benzaldehyde | Hydroxylamine hydrochloride, Oxalic acid | Acetonitrile | Reflux, 60 min | 95% | orientjchem.org |
This table presents generalized conditions and yields for the synthesis of benzaldehyde oximes based on reported methodologies.
The synthesis of O-alkylated oxime derivatives, such as 3-Cyano-4-fluorobenzaldehyde O-methyloxime, involves the reaction of the corresponding oxime with an alkylating agent. While specific synthesis data for 3-Cyano-4-fluorobenzaldehyde O-methyloxime is not detailed in the provided search results, the general principle involves the deprotonation of the oxime hydroxyl group followed by nucleophilic substitution with an alkyl halide.
Functionalization and Derivatization Strategies of the Oxime Moiety
The oxime functional group in this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Synthesis of Oxime Esters and Related Conjugates
Oxime esters can be readily synthesized from the corresponding oximes. A common method involves the acylation of the oxime with an acid chloride in the presence of a base like triethylamine. niscpr.res.in This reaction is typically performed in a solvent such as dichloromethane (B109758) at low temperatures (0-5°C). niscpr.res.in This approach has been successfully used to synthesize a series of undecenoic acid-based aldoxime esters with yields ranging from 80-89%. niscpr.res.in
The following table provides an example of the synthesis of an oxime ester.
| Oxime | Acylating Agent | Base | Solvent | Conditions | Yield | Reference |
| 4-Fluorobenzaldehyde (B137897) oxime | Undec-10-enoyl chloride | Triethylamine | Dichloromethane | 0-5°C, 4 h | 82% | niscpr.res.in |
This table illustrates a specific example of oxime ester synthesis.
Transformation to Organic Nitriles via Aldoxime Dehydration Processes
The dehydration of aldoximes is a well-established method for the synthesis of organic nitriles. byjus.comgoogle.com This transformation can be achieved using a variety of dehydrating agents. google.com One effective method involves heating the aldoxime with an acid salt, such as sodium bisulfate, in a suitable solvent like xylene. google.com The reaction is typically carried out at temperatures ranging from 100 to 150°C for a period of 30 minutes to three hours. google.com This process is known to produce nitriles in high yield with minimal byproduct formation. google.com Other reagents, such as the Burgess reagent, have also been shown to efficiently dehydrate both aliphatic and aromatic aldoximes to their corresponding nitriles in excellent yields. epa.gov
The following table summarizes conditions for the dehydration of an aldoxime to a nitrile.
| Aldoxime | Dehydrating Agent | Solvent | Conditions | Product | Yield | Reference |
| 2-Chloro-6-fluorobenzaldehyde oxime | Sodium bisulfate | Xylene | 143°C, 3 h | 2-Chloro-6-fluorobenzonitrile | 94% | google.com |
This table provides a specific example of an aldoxime dehydration reaction.
Metal-Free Transformations Involving Oxime Ethers
While specific research detailing metal-free transformations of oxime ethers derived directly from this compound is not extensively documented in the public domain, the broader field of oxime chemistry provides a strong basis for potential reactions. Generally, oxime ethers are versatile intermediates in organic synthesis. Metal-free transformations often rely on the inherent reactivity of the C=N-O moiety.
One common metal-free transformation is the Beckmann rearrangement, which can be catalyzed by various acids or dehydrating agents. This reaction converts an oxime to an amide. For an aldoxime ether like that derived from 3-cyano-4-fluorobenzaldehyde, this would typically proceed after conversion to the corresponding ketoxime.
Another significant class of metal-free reactions involves the generation of iminyl radicals from oxime derivatives. For instance, the irradiation of oxime esters can lead to the formation of iminyl radicals, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles. This type of transformation is a powerful tool for constructing complex molecular architectures from simple precursors.
Furthermore, the researchgate.netresearchgate.net-sigmatropic rearrangement of O-allyl oxime ethers is a known metal-free process. This reaction, often promoted by heat or acid catalysis, can lead to the formation of nitrones, which are themselves valuable synthetic intermediates.
This compound as a Strategic Synthetic Intermediate
This compound serves as a valuable and strategic intermediate in the synthesis of a variety of complex organic molecules, particularly those containing fluorine and heterocyclic systems. Its utility stems from the presence of three reactive functional groups: a cyano group, a fluorine atom, and an oxime moiety.
Role in the Construction of Heterocyclic Systems (e.g., Pyrazoles, Pyridines)
The oxime functional group is a key player in the synthesis of various nitrogen-containing heterocycles. clockss.org While direct examples using this compound are not always explicitly detailed, the general reactivity patterns of oximes are well-established for the construction of pyrazoles and pyridines.
Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. amazonaws.com However, alternative routes involving oximes exist. For instance, certain substituted pyrazoles can be prepared from α,β-unsaturated oximes. The reaction of this compound with appropriate reagents could potentially lead to the formation of pyrazole (B372694) derivatives, leveraging the reactivity of the oxime and the directing effects of the cyano and fluoro substituents. The Thorpe-Ziegler reaction is another method for synthesizing aminopyrazoles, which could potentially be adapted. researchgate.net
Pyridines: The synthesis of pyridines from oximes is a well-documented transformation. organic-chemistry.orgnih.gov One common method involves the reaction of α,β-unsaturated oximes with alkynes, which can be catalyzed by transition metals like rhodium. nih.gov Metal-free approaches for pyridine (B92270) synthesis from oximes also exist, often proceeding through radical pathways. organic-chemistry.org this compound, with its aromatic core, could be a precursor to functionalized phenyl-substituted pyridines. Additionally, 3-cyano-2-pyridone structures, which exhibit a wide range of biological activities, can be synthesized from chalcones, highlighting a potential synthetic pathway starting from the parent aldehyde. ekb.eg
| Heterocyclic System | General Synthetic Approach from Oximes | Potential Application with this compound |
| Pyrazoles | Condensation reactions, Thorpe-Ziegler reaction. amazonaws.comresearchgate.net | Precursor to fluorinated and cyano-substituted pyrazoles. |
| Pyridines | Reaction with alkynes (metal-catalyzed or metal-free), cyclization reactions. organic-chemistry.orgnih.gov | Synthesis of functionalized phenyl-pyridines and 3-cyano-2-pyridone analogues. ekb.eg |
Precursor for Advanced Fluorine-Containing Building Blocks
The presence of a fluorine atom on the aromatic ring of this compound makes it an important precursor for the synthesis of advanced fluorine-containing building blocks. Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties.
The oxime can be a handle for further chemical modifications, while the fluoro and cyano groups provide sites for subsequent reactions. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up new avenues for derivatization. The fluorine atom can participate in nucleophilic aromatic substitution reactions, although this is generally less facile on an electron-rich ring unless activated by other groups. The combination of these functionalities in one molecule allows for the creation of complex, highly functionalized fluorinated molecules.
Participation in Multi-Component Condensation Reactions
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. Aldehydes and their derivatives, including oximes, are common components in MCRs.
While specific MCRs involving this compound are not extensively reported, its parent aldehyde, 3-cyano-4-fluorobenzaldehyde, is a prime candidate for such reactions. For example, it could participate in well-known MCRs like the Ugi or Passerini reactions after appropriate functional group manipulation. The resulting complex molecules would incorporate the fluorinated and cyano-substituted phenyl ring, providing rapid access to libraries of novel compounds for screening purposes.
Development of Radiopharmaceutical Precursors and Prosthetic Groups through Oxime Formation
Oximes are increasingly utilized in the development of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. The formation of an oxime bond is a rapid and efficient ligation reaction that can be performed under mild conditions, making it suitable for the incorporation of short-lived radioisotopes like fluorine-18 (B77423) (¹⁸F).
3-Cyano-4-fluorobenzaldehyde can serve as a precursor for creating ¹⁸F-labeled PET imaging agents. The aldehyde can be reacted with an aminooxy-functionalized biomolecule (e.g., a peptide or antibody) that has been pre-labeled with ¹⁸F. Alternatively, an ¹⁸F-labeled aminooxy prosthetic group can be prepared and then conjugated to a biomolecule containing an aldehyde or ketone. The resulting oxime linkage provides a stable connection between the radioisotope and the targeting vector. The presence of the cyano and fluoro groups on the benzaldehyde precursor can influence the physicochemical properties of the final radiotracer, such as its lipophilicity and in vivo distribution.
| Application Area | Role of this compound/Precursor | Key Features |
| Fluorine-Containing Building Blocks | Starting material for multi-step synthesis. | Provides access to complex fluorinated molecules. |
| Multi-Component Reactions | Potential reactant (as the aldehyde). | Efficient synthesis of diverse molecular scaffolds. |
| Radiopharmaceutical Precursors | Precursor to aldehyde for oxime ligation. | Enables ¹⁸F-labeling for PET imaging. |
Spectroscopic Characterization and Structural Elucidation of 3 Cyano 4 Fluorobenzaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of an oxime provides valuable information about the chemical environment of the protons in the molecule. For aromatic oximes, the signals for the aldehydic proton (CH=N), the hydroxyl proton (OH), and the aromatic protons can be distinguished. rsc.orgrsc.org
In a typical ¹H NMR spectrum of a benzaldehyde (B42025) oxime derivative, the proton of the oxime group (CH=N) appears as a singlet. The chemical shift of this proton is influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl proton of the oxime also gives a singlet, which can sometimes be broad. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum. rsc.org
For instance, in the ¹H NMR spectrum of (E)-4-fluorobenzaldehyde oxime in CDCl₃, the aldehydic proton appears as a singlet at approximately 8.12 ppm. The aromatic protons are observed as multiplets in the range of 7.00-7.60 ppm. rsc.org The hydroxyl proton signal can vary in its position. rsc.org
Table 1: Representative ¹H NMR Data for Related Benzaldehyde Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| (E)-4-Fluorobenzaldehyde oxime | CDCl₃ | 8.12 (s, 1H, CH=N), 7.50-7.60 (m, 2H, Ar-H), 7.00-7.20 (m, 2H, Ar-H) rsc.org |
| (Z)-4-Fluorobenzaldehyde oxime | CDCl₃ | 8.15 (s, 1H, CH=N), 8.98 (s, 1H, OH), 7.56-7.58 (m, 2H, Ar-H), 7.07-7.11 (m, 2H, Ar-H) rsc.org |
| 3-Fluorobenzaldehyde | CDCl₃ | 9.996 (A), 7.683 (B), 7.56 (C), 7.53 (D), 7.332 (E) chemicalbook.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. oregonstate.edu The chemical shifts in ¹³C NMR are influenced by the electronegativity of attached atoms and the hybridization of the carbon. organicchemistrydata.orgyoutube.com
For benzaldehyde oxime derivatives, the carbon of the oxime group (C=N) typically resonates in the range of 145-155 ppm. The chemical shifts of the aromatic carbons are found in the region of 110-140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon of the nitrile group (C≡N) is expected to appear in the range of 110-120 ppm. ucl.ac.uk
For example, the ¹³C NMR spectrum of (E)-4-fluorobenzaldehyde oxime in CDCl₃ shows signals at approximately 165.0, 162.5, 149.3, 128.9, 128.8, 116.0, and 115.8 ppm. rsc.org The signals around 162.5-165.0 ppm can be attributed to the carbon attached to the fluorine, showing the effect of fluorine's high electronegativity. rsc.org
Table 2: Representative ¹³C NMR Data for Related Benzaldehyde Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| (E)-4-Fluorobenzaldehyde oxime | CDCl₃ | 165.0, 162.5, 149.3, 128.9, 128.8, 116.0, 115.8 rsc.org |
| 4-Fluorobenzaldehyde (B137897) | CDCl₃ | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) rsc.org |
| 4-Methoxybenzaldehyde oxime | DMSO-d₆ | Data available, specific shifts not listed in abstract. researchgate.net |
Conformational and Isomeric Studies via NMR (e.g., E/Z Isomerism)
Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. NMR spectroscopy is a key technique for the identification and quantification of these isomers. rsc.org The chemical shifts of the protons and carbons, particularly those close to the C=N bond, are different for the (E) and (Z) isomers. monash.edu
For instance, in the case of 4-fluorobenzaldehyde oxime, a study reported a Z/E ratio of 6.5:1. rsc.org The ¹H NMR spectrum of the (Z)-isomer showed the aldehydic proton at 8.15 ppm and the hydroxyl proton at 8.98 ppm, while the (E)-isomer would have different chemical shifts for these protons. rsc.org The ability to distinguish between these isomers is crucial for understanding the stereochemistry of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 3-Cyano-4-fluorobenzaldehyde oxime is expected to show characteristic absorption bands for the O-H, C≡N, C=N, and C-F functional groups.
The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. monash.eduresearchgate.net The C≡N stretching vibration of the nitrile group is expected to be observed as a sharp band around 2220-2260 cm⁻¹. The C=N stretching of the oxime group usually appears in the region of 1640-1690 cm⁻¹. researchgate.net The C-F stretching vibration will give rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
For a related compound, 4-fluorobenzaldehyde, the IR spectrum shows characteristic bands for the aldehyde group. nist.gov In the case of o-nitrobenzaldehyde oxime, the O-H stretching vibration is observed around 3300 cm⁻¹. elixirpublishers.com
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| O-H (stretch, oxime) | 3100-3600 | monash.eduresearchgate.net |
| C≡N (stretch, nitrile) | 2220-2260 | |
| C=N (stretch, oxime) | 1640-1690 | researchgate.net |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the C≡N and C=N stretching vibrations are expected to give rise to strong and sharp bands in the FT-Raman spectrum. The symmetric vibrations of the aromatic ring are also typically strong in Raman spectra.
A study on 4-Cyano-3-fluorobenzaldehyde reported its FT-Raman spectrum, which would share some similarities with the oxime derivative. researchgate.net Another study on o-nitrobenzaldehyde oxime also utilized FT-Raman spectroscopy to analyze its vibrational modes. elixirpublishers.com These studies highlight the utility of FT-Raman in the structural characterization of substituted benzaldehyde derivatives.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides highly accurate mass measurements, which serve as a primary method for confirming the molecular formula of a compound. For this compound, the molecular formula is established as C₈H₅FN₂O. This composition gives a calculated molecular weight of approximately 164.1365 g/mol .
Detailed experimental HRMS data, directly comparing the calculated exact mass with a measured value, is not extensively available in the public domain. However, the theoretical exact mass can be calculated based on the isotopic masses of the constituent elements. This data is fundamental for distinguishing the compound from others with the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₅FN₂O |
| Calculated Molecular Weight | 164.1365 g/mol |
This table presents the theoretical molecular weight based on the compound's molecular formula.
X-ray Crystallography for Definitive Solid-State Structure Determination
As of the latest available data, a definitive crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible scientific literature. Such a study would provide invaluable insights into the molecule's planarity, the conformation of the oxime group relative to the benzene (B151609) ring, and the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern its crystal packing. Without experimental crystallographic data, a detailed discussion of its solid-state structure remains speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons from lower to higher energy molecular orbitals.
Computational Chemistry and Theoretical Investigations of 3 Cyano 4 Fluorobenzaldehyde Oxime
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed examination of the electronic structure and properties of molecules. For 3-Cyano-4-fluorobenzaldehyde oxime, these calculations provide a comprehensive understanding of its fundamental characteristics.
Geometry Optimization and Conformational Landscapes
The first step in the theoretical investigation of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose.
The presence of the oxime functional group (-CH=NOH) allows for the existence of different stereoisomers, primarily the E (anti) and Z (syn) conformers, arising from the orientation of the hydroxyl group relative to the hydrogen atom of the azomethine group. Furthermore, rotation around the C-C single bond connecting the phenyl ring and the oxime group can lead to different rotamers. Computational studies on similar oximes have identified the most stable conformers through energy calculations. For instance, studies on 5-nitro-2-furaldehyde (B57684) oxime have shown that different conformations can have varying total energies, with one being the most stable. nih.gov A similar approach for this compound would reveal its preferred conformation, which is crucial for understanding its reactivity and interactions. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed structural description.
Comprehensive Vibrational Frequency Analysis and Assignment
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful experimental method for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. nih.gov
A comprehensive vibrational analysis of this compound involves calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations. The analysis allows for the assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl ring, cyano group, and oxime moiety. For example, the C≡N stretching vibration is expected in a characteristic region of the spectrum. Similarly, the O-H, C=N, and N-O stretching and bending vibrations of the oxime group can be precisely assigned. nih.govresearchgate.net This detailed assignment is invaluable for interpreting experimental infrared and Raman spectra and confirming the molecular structure.
Electronic Structure Characterization (HOMO-LUMO Energy Levels)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. biointerfaceresearch.com
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized on the phenyl ring and the oxime group, which are electron-rich regions. The LUMO, conversely, may be distributed over the cyano group and the aromatic ring, which possess electron-withdrawing characteristics. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions. biointerfaceresearch.com This analysis provides insights into the molecule's potential as a reactant in various chemical transformations.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potentials. biointerfaceresearch.com
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the nitrogen atom of the cyano group, the oxygen atom of the oxime, and the fluorine atom due to their high electronegativity. Regions of positive potential (blue) correspond to electron-deficient areas, which are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms, particularly the one attached to the oxime's oxygen. The carbon atom of the cyano group and the carbon of the C=N bond would also exhibit some positive potential. The MEP map thus provides a clear, visual guide to the molecule's reactivity. biointerfaceresearch.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. biointerfaceresearch.com
Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(oxime) | π(C=C) | ~5-10 |
| LP(1) O(oxime) | σ(C-N) | ~1-5 |
| π(C=C) | π*(C≡N) | ~2-7 |
Note: LP denotes a lone pair. The values are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.
Prediction and Validation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can be a powerful aid in the interpretation of experimental spectra, especially for complex molecules. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net
The calculated chemical shifts for the hydrogen and carbon atoms of this compound can be compared with experimental data to validate the computed structure. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the chemical shift of the proton in the O-H group of the oxime would be distinct from the aromatic protons. Similarly, the ¹³C chemical shifts of the cyano carbon, the imine carbon, and the various carbons of the phenyl ring would provide a unique fingerprint of the molecule. Discrepancies between calculated and experimental shifts can point to specific structural features or solvent effects that may not have been fully accounted for in the theoretical model.
Mechanistic Elucidation via Computational Modeling
Computational modeling, primarily through Density Functional Theory (DFT), is a powerful method for mapping the potential energy surfaces of reactions. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed narrative of the reaction mechanism.
Exploration of Reaction Pathways and Transition States
The exploration of reaction pathways for oximes often involves transformations such as intramolecular cyclizations or rearrangements. For instance, computational studies on intramolecular oxime transfer reactions leading to isoxazolines have been performed using DFT calculations (PBE0/def2-TZVPP) with a polarizable continuum model. acs.orgnih.govjyu.fi These studies reveal that steps like water addition and expulsion often present the highest energy barriers along the reaction coordinate. acs.orgnih.govjyu.fi
For this compound, the strong electron-withdrawing nature of the cyano and fluoro groups would significantly influence the electronic properties of the aromatic ring and the oxime functional group. In a hypothetical reaction, these substituents would impact the stability of any charged intermediates or transition states. For example, in a reaction proceeding through a cationic intermediate, the electron-withdrawing groups would be destabilizing, leading to a higher activation barrier. Conversely, in a reaction involving a nucleophilic attack on the aromatic ring, these groups could activate the substrate.
A computational analysis of a hypothetical reaction pathway, such as an intramolecular cyclization, would involve locating the transition state structures. The geometric parameters and vibrational frequencies of these transition states are critical for confirming the nature of the energy maximum and for calculating the activation free energy (ΔG‡).
Table 1: Hypothetical Calculated Energies for a Reaction Step of a Substituted Benzaldehyde (B42025) Oxime
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant (Oxime) | -588.123456 | -588.054321 | 0.0 |
| Transition State | -588.098765 | -588.032109 | 14.0 |
| Product | -588.145678 | -588.076543 | -14.0 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT calculations.
Investigation of Radical Processes and Electron Transfer Mechanisms in Oxime-Involving Reactions
Oximes can participate in reactions involving radical intermediates and electron transfer processes, particularly under photochemical or electrochemical conditions. Computational studies have been instrumental in understanding these mechanisms. For example, the formation of oxime ether radical cations via photoinduced electron transfer (PET) has been investigated. acs.orgnih.gov These studies have shown that both strongly electron-withdrawing and electron-donating substituents can significantly affect the efficiency of such processes. acs.orgnih.gov
In the case of this compound, the presence of two strong electron-withdrawing groups would make the molecule a good electron acceptor. This suggests that it could readily form a radical anion. The stability and subsequent reactivity of this radical anion would be a key area of computational investigation. The unpaired electron in such a radical could be delocalized over the aromatic ring and the cyano group, and understanding this delocalization is crucial for predicting its reactivity.
Furthermore, the generation of iminyl radicals from oximes is a known process. nih.gov The fragmentation of an oxime radical cation or the homolytic cleavage of the N-O bond can lead to these reactive species. acs.org DFT calculations can be employed to model the energetics of these fragmentation pathways. The electron-withdrawing substituents on this compound would influence the stability of the resulting iminyl radical, which in turn would affect the kinetics of its formation and subsequent reactions.
Mechanistic studies on the photosensitized reactions of benzaldehyde oximes have indicated that the reaction can proceed via an electron-transfer mechanism if the free energy for electron transfer (ΔG_ET_) is favorable. nih.gov For oximes with high oxidation potentials, a hydrogen atom transfer (HAT) mechanism may be preferred. nih.gov The nitrile product is often favored when electron-accepting substituents are present on the benzene (B151609) ring. nih.gov
Table 2: Predicted Influence of Substituents on Radical Cation Formation in Benzaldehyde Oximes
| Substituent | Hammett Parameter (σp) | Predicted ΔG_PET (kcal/mol) | Predicted Reaction Outcome |
| 4-Methoxy (electron-donating) | -0.27 | Favorable | Efficient cyclization |
| Hydrogen (neutral) | 0.00 | Moderately favorable | Moderate cyclization |
| 3-Cyano, 4-Fluoro (electron-withdrawing) | >0.6 (estimated) | Less favorable | Reduced cyclization, potential for other pathways |
Note: This table is based on the trends observed in the literature for substituted benzaldehyde oximes and provides a prediction for this compound. acs.orgnih.gov
Selectivity Studies (e.g., Chemo-, Regio- and Stereoselectivity)
Computational chemistry is a powerful tool for predicting and rationalizing the selectivity of chemical reactions. For a multifunctional molecule like this compound, questions of chemoselectivity (which functional group reacts), regioselectivity (where on a functional group or molecule a reaction occurs), and stereoselectivity (the preferential formation of one stereoisomer over another) are paramount.
For instance, in a reaction with a nucleophile, attack could potentially occur at the carbon of the cyano group, the carbon of the oxime, or the aromatic ring. DFT calculations of the transition states for each of these possibilities would reveal the lowest energy pathway, thus predicting the chemoselectivity. The regioselectivity of an attack on the aromatic ring would be governed by the directing effects of the cyano and fluoro groups, which can be quantified through calculations of local reactivity descriptors like Fukui functions or the electrostatic potential. rsc.org
In reactions where new stereocenters are formed, such as in cycloadditions or reductions of the oxime, computational modeling can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred product can be identified. For example, DFT studies have been used to successfully rationalize the stereoselectivity in the hydrogenation of oximes catalyzed by iridium complexes. mdpi.com
Table 3: Hypothetical Regioselectivity in an Electrophilic Aromatic Substitution on a Precursor to this compound
| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Product Distribution |
| Ortho to Fluoro | 25.8 | Minor |
| Meta to Fluoro | 22.1 | Major |
| Ortho to Cyano | 28.3 | Minor |
Note: This table is a hypothetical representation of how computational data can be used to predict regioselectivity.
Advanced Research Directions and Emerging Applications in Organic Synthesis
Catalytic Reactions Utilizing Oxime Functionality
The oxime group of 3-Cyano-4-fluorobenzaldehyde oxime is not merely a passive structural element but an active participant in a variety of catalytic transformations. nih.govnih.gov Its ability to act as a precursor for nitrogen-centered radicals and to coordinate with metal catalysts opens up a wide array of synthetic possibilities. rsc.orgmdpi.com
Copper-Catalyzed Cyclizations and Functionalizations Involving Oximes
Copper catalysis has proven to be a particularly fruitful area for the application of oximes, including derivatives of this compound. nih.gov Copper catalysts, being more economical and sustainable than their precious metal counterparts, are highly desirable in modern organic synthesis. rsc.org
Copper-catalyzed Heck-like cyclizations of oxime esters represent a significant advancement in the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org These reactions proceed through the generation of an iminyl radical intermediate, which then undergoes cyclization. rsc.orgrsc.org This approach provides an effective alternative to palladium-based systems for aza-Heck reactions. rsc.orgrsc.org For instance, the cyclization of O-acyl oximes can lead to the formation of dihydropyrroles and other valuable nitrogen heterocycles. rsc.org The reaction conditions are generally mild, and a variety of functional groups are tolerated.
Furthermore, copper catalysts can mediate the oxidative cyclization of oxime acetates with other reagents, such as 2-aminobenzyl alcohols, to afford polysubstituted quinolines. nih.gov In these reactions, the oxime acetate (B1210297) often serves as an internal oxidant, making the process highly atom-economical. nih.gov The ability of copper to exist in multiple oxidation states (Cu(I), Cu(II), and Cu(III)) is crucial for these transformations, enabling steps like C-H activation and reductive elimination. acs.org
The versatility of copper catalysis extends to annulation reactions. For example, the copper-catalyzed reaction of O-acyl oximes with cyclic 1,3-diones can lead to the synthesis of 7,8-dihydroindolizin-5(6H)-ones or cyclohexanone-fused furans, with the product being controlled by the substituents on the dione. acs.org Similarly, reactions with β-ketoesters or β-ketonitriles can yield polysubstituted pyrroles and furans, respectively. nih.gov These reactions often proceed under redox-neutral conditions and demonstrate the divergent reactivity of oxime esters based on the chosen coupling partner. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| Copper Salts | Oxime Esters | Dihydropyrroles | rsc.org |
| Ligand-free Cu | Oxime Acetates, 2-Aminobenzyl Alcohols | Polysubstituted Quinolines | nih.gov |
| Copper Catalyst | O-Acyl Oximes, Cyclic 1,3-Diones | 7,8-Dihydroindolizin-5(6H)-ones or Fused Furans | acs.org |
| Copper Catalyst | O-Acetyl Oximes, β-Ketoesters/β-Ketonitriles | Polysubstituted Pyrroles or Furans | nih.gov |
Photocatalytic Systems for Directed Functionalization
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. columbia.edubeilstein-journals.org The oxime functionality of this compound can be harnessed in photocatalytic systems to achieve novel transformations. nih.govacs.org
One key application is the E/Z photoisomerization of oximes. nih.govacs.org While most synthetic methods yield the thermodynamically favored E-isomer, visible-light-mediated energy transfer catalysis can provide access to the less stable Z-isomer. nih.govacs.org This is significant because the geometry of the oxime can dictate the regioselectivity of subsequent reactions, such as the Beckmann rearrangement. acs.org For example, a one-pot isomerization/rearrangement protocol can lead to the migration of alkyl groups over aryl groups, a reversal of the typical selectivity. acs.org
Photocatalysis can also be merged with transition metal catalysis to enable challenging C-H functionalization reactions. beilstein-journals.org In such dual catalytic systems, a photocatalyst can be used to generate radical intermediates that are then intercepted by a metal catalyst, leading to cross-coupling products. beilstein-journals.org For example, the combination of photocatalysis with nickel catalysis has been used for the remote arylation of C(sp³)–H bonds. columbia.edu
Furthermore, photocatalytic systems can be employed for the deoxygenative carboimination of unsaturated oximes, leading to the synthesis of functionalized pyrrolines. researchgate.net These reactions often proceed through a radical relay pathway involving difunctionalization of an alkene and intramolecular cyano insertion. researchgate.net The ability to use organic dyes like Rose Bengal as photocatalysts makes these methods more sustainable. rsc.org
| Photocatalytic Method | Transformation | Key Feature | Reference |
| Visible-Light Energy Transfer | E/Z Isomerization of Oximes | Access to Z-isomers, altered reactivity | nih.govacs.org |
| Dual Photocatalysis/Metal Catalysis | Remote C-H Functionalization | Activation of unfunctionalized C-H bonds | columbia.edubeilstein-journals.org |
| Deoxygenative Carboimination | Synthesis of Pyrrolines | Radical relay pathway, cyano insertion | researchgate.net |
| Organic Dye Photocatalysis | α-Oxyamination | Use of sustainable photocatalysts | rsc.org |
Development of Novel Synthetic Strategies for Fluoro- and Cyano-Aromatic Systems
The presence of both a fluorine atom and a cyano group on the aromatic ring of this compound makes it a valuable precursor for the synthesis of complex fluoro- and cyano-aromatic systems. researchgate.net The development of novel synthetic strategies leveraging this unique substitution pattern is an active area of research.
The oxime group can be readily converted into a nitrile, providing a route to dicyanated aromatic compounds. rsc.org The dehydration of aldoximes to nitriles can be achieved using various reagents and catalytic systems, including ruthenium and iron catalysts, or even under metal-free conditions. organic-chemistry.org This transformation is significant for creating molecules with specific electronic properties or for use as intermediates in the synthesis of dyes and pharmaceuticals.
Conversely, the cyano group can be a handle for further transformations while the oxime moiety directs reactions to other parts of the molecule. For instance, the reduction of cyanoximes can lead to the formation of aromatic nitriles through the generation of N-centered anions and subsequent C-C bond cleavage. chemistryviews.org This provides a mild and efficient one-pot method for synthesizing a variety of aromatic nitriles. chemistryviews.org
The fluorine atom on the aromatic ring influences the reactivity of the molecule and can be a key element in the design of bioactive compounds. Strategies that selectively functionalize the aromatic ring while preserving the fluoro and cyano groups are of particular interest. This can involve nucleophilic aromatic substitution reactions or transition metal-catalyzed cross-coupling reactions.
Rational Design of Derivatives for Targeted Chemical Transformations
The inherent reactivity of this compound can be further tailored through the rational design of its derivatives. mdpi.com By modifying the oxime functionality, for example, by converting it to an oxime ether or ester, its electronic and steric properties can be fine-tuned to achieve specific chemical transformations. nih.govresearchgate.net
O-acetyl oximes, for instance, can serve as effective directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov The O-acetyl group is stable under the catalytic conditions but can be readily removed or transformed after the desired functionalization has been achieved, leading to ortho- or β-functionalized ketones, alcohols, or amines. nih.gov
The design of oxime derivatives also plays a crucial role in controlling the outcome of radical reactions. mdpi.com The nature of the substituent on the oxime oxygen can influence the stability and reactivity of the initially formed iminyl and O-centered radicals, thereby directing the subsequent reaction pathway. mdpi.com For example, the use of oxime esters with electron-withdrawing groups on the benzoyl moiety can facilitate their function as acceptors in photoredox catalysis. mdpi.com
Furthermore, the design of derivatives can be guided by computational studies to predict their reactivity and to rationalize observed structure-activity relationships. mdpi.com This allows for a more targeted approach to the synthesis of molecules with desired chemical or biological properties.
Strategic Integration of this compound into Multi-Step Synthesis Schemes
The unique combination of functional groups in this compound makes it a strategic building block for the convergent synthesis of complex molecules. figshare.com Its integration into multi-step synthesis schemes can significantly streamline the construction of target compounds, particularly in the context of natural product synthesis and drug discovery. umontreal.casyrris.jp
The ability to perform a sequence of reactions targeting different functional groups of the molecule in a controlled manner is a key advantage. For example, a synthetic route might first involve a reaction at the oxime group, followed by a transformation of the cyano group, and finally a modification of the aromatic ring. This modular approach allows for the rapid generation of a library of diverse compounds from a single starting material.
The use of this compound in flow chemistry is also a promising direction. umontreal.ca Continuous flow processes can enable the efficient and safe execution of multi-step syntheses by integrating reaction, separation, and purification steps into a single, automated sequence. syrris.jp This approach is particularly well-suited for the synthesis of active pharmaceutical ingredients, where consistency and scalability are crucial.
The development of convergent synthetic strategies that utilize this compound as a key fragment can lead to more efficient and sustainable routes to valuable molecules. acs.org For example, it could be used in the synthesis of azaindoles, which are important scaffolds in medicinal chemistry. acs.org
Q & A
Q. Key Considerations :
- Temperature : Maintain 60–80°C to accelerate oxime formation without promoting side reactions like hydrolysis of the cyano group.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, as impurities from incomplete substitution or over-oxidation are common .
Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
Methodological Answer:
- NMR : The fluorine atom at the 4-position produces a distinct singlet at ~-110 ppm, unaffected by adjacent substituents. The cyano group’s electron-withdrawing effect slightly deshields the fluorine .
- IR Spectroscopy : The oxime N–O stretch appears at 950–980 cm, while the C≡N stretch is observed at 2220–2240 cm. These peaks are absent in non-cyano or non-oxime analogs .
- NMR : The aldehyde proton (before oxime formation) at ~10 ppm is replaced by an oxime proton at ~8.5 ppm (sharp singlet) .
Q. Data Comparison :
| Functional Group | IR (cm) | NMR (ppm) | NMR (ppm) |
|---|---|---|---|
| Oxime (N–O) | 950–980 | 8.5 (s, 1H) | – |
| C≡N | 2220–2240 | – | – |
| 4-Fluorine | – | – | ~-110 (s) |
Advanced: How do the cyano and fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Fluorine’s Electronic Effects : The electron-withdrawing fluorine atom enhances the electrophilicity of the aldehyde carbon, accelerating nucleophilic attack. However, steric hindrance from the adjacent cyano group may reduce accessibility .
- Cyano Group’s Role : Stabilizes intermediates via resonance, particularly in reactions involving enolate formation or Michael additions. For example, in condensation with hydrazines, the cyano group directs regioselectivity toward C=N bond formation over competing pathways .
Q. Experimental Design :
- Kinetic Studies : Compare reaction rates of this compound with non-fluorinated or non-cyano analogs under identical conditions (e.g., hydrazine addition in DMF at 25°C).
- DFT Calculations : Model transition states to quantify steric/electronic contributions of substituents .
Advanced: What strategies resolve contradictions in reported bioactivity data for fluorinated oximes, such as conflicting enzyme inhibition results?
Methodological Answer:
Contradictions often arise from:
Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize oxime tautomers differently than aqueous buffers, altering binding affinity .
Tautomerism : The equilibrium between syn/anti oxime conformers impacts interactions with biological targets. Use dynamic NMR or X-ray crystallography to identify dominant tautomers .
Q. Resolution Workflow :
- Standardize Assay Conditions : Use consistent buffer systems (e.g., PBS at pH 7.4) and confirm oxime tautomerism via spectroscopic controls.
- Dose-Response Curves : Perform IC measurements across multiple labs to identify outliers due to experimental variability .
Advanced: How can computational modeling predict the intramolecular reactivity of this compound in cyclization reactions?
Methodological Answer:
- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate activation energies for pathways like oxime → nitrile oxide cyclization. Compare with experimental yields to validate models .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. For example, water molecules may stabilize intermediates in hydrolysis-prone steps .
Case Study :
For acetone oxime analogs, QM revealed that water expulsion (not nucleophilic attack) is the rate-limiting step. Apply similar methods to this compound, adjusting for fluorine’s electronegativity .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Acidic (pH < 3) : Oxime hydrolyzes to the parent aldehyde and hydroxylamine.
- Neutral/Alkaline (pH 7–9) : Stable for >48 hours at 25°C.
- Thermal Stability : Decomposes above 150°C, releasing HCN (monitor via TGA-MS). Store at 4°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
